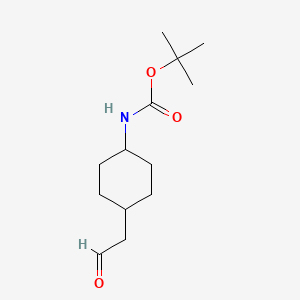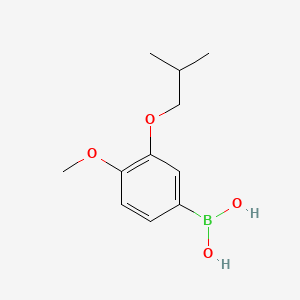
D-(+)-Galactosamine hydrochloride
Vue d'ensemble
Description
D-(+)-Galactosamine hydrochloride: is an amino sugar derivative of galactose. It is commonly used in biochemical research and has significant applications in various scientific fields. This compound is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cellular membranes and extracellular matrices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-(+)-Galactosamine hydrochloride can be synthesized through the hydrolysis of chitosan, a natural polymer derived from chitin. The hydrolysis process involves the use of strong acids such as hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete hydrolysis of the chitosan to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or fungi are used to ferment chitin or chitosan, resulting in the production of this compound. This method is preferred due to its cost-effectiveness and eco-friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: D-(+)-Galactosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: D-(+)-Galactosamine hydrochloride is used as a building block in the synthesis of complex carbohydrates and glycoproteins. It is also used in the study of carbohydrate metabolism and enzymatic reactions involving amino sugars.
Biology: In biological research, this compound is used to study cell signaling and communication. It is involved in the synthesis of glycosaminoglycans, which are important for cell adhesion, migration, and proliferation.
Medicine: this compound has applications in medical research, particularly in the study of liver diseases. It is used to induce liver injury in animal models to study the mechanisms of liver damage and to develop potential therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also used in the formulation of cosmetic products due to its moisturizing and skin-conditioning properties.
Mécanisme D'action
D-(+)-Galactosamine hydrochloride exerts its effects by interfering with the synthesis of glycoproteins and glycolipids. It targets specific enzymes involved in the biosynthesis of these molecules, leading to alterations in cellular functions. The compound is known to affect the hexosamine biosynthetic pathway, which is crucial for the production of glycosaminoglycans and other essential biomolecules.
Comparaison Avec Des Composés Similaires
- D-Glucosamine hydrochloride
- N-Acetyl-D-glucosamine
- D-Mannosamine hydrochloride
Comparison: D-(+)-Galactosamine hydrochloride is unique due to its specific role in the synthesis of glycosaminoglycans and its ability to induce liver injury in research models. Compared to D-Glucosamine hydrochloride, which is primarily used for joint health, this compound has more specialized applications in liver research. N-Acetyl-D-glucosamine is another similar compound, but it is more commonly used in the study of bacterial cell walls and as a dietary supplement. D-Mannosamine hydrochloride is used in the study of sialic acid metabolism and has applications in glycosylation research.
Propriétés
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-BMZZJELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031356 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , , ] D-GalN primarily targets hepatocytes, the main cells in the liver, by depleting uridine triphosphate (UTP). UTP is crucial for various cellular processes, including protein and glycoprotein synthesis. Depletion of UTP disrupts these processes, leading to cellular dysfunction and ultimately cell death.
A: [, ] Besides affecting protein and glycoprotein synthesis, UTP depletion triggers a cascade of events, including:
A: [, ] While UTP depletion is considered the primary mechanism, recent research suggests the involvement of other pathways:
ANone: The molecular formula of D-GalN hydrochloride is C6H14NO5Cl, and its molecular weight is 215.63 g/mol.
A: [] D-GalN solutions are unstable in aqueous solutions (pH 7.0), particularly when heated. They are more stable in acidic solutions (pH 3.0) and can be stored for a limited time (up to 5 days) in a refrigerator at 5°C.
A: [, , , , , ] D-GalN is often administered to rodents, primarily rats and mice, to induce acute liver injury. Various routes of administration are used, with intraperitoneal injection being the most common.
A: [, , , ] Co-administration of D-GalN with lipopolysaccharide (LPS), a bacterial toxin, creates a highly sensitive model mimicking the key features of human viral hepatitis, including:
A: [] D-GalN is primarily used in acute models of liver injury. Limited data is available on the long-term effects of chronic exposure.
A: [] Numerous resources are available to support research using the D-GalN model, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 2-[(2-nitrophenyl)azo]-3-oxo-, ethyl ester](/img/structure/B3021808.png)













